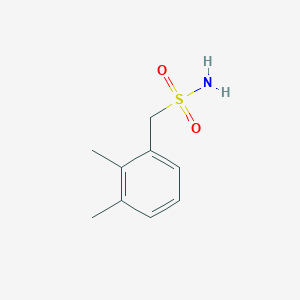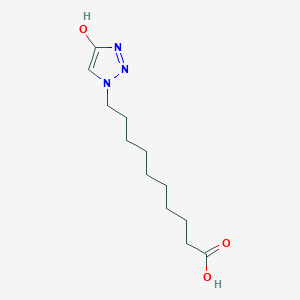
10-(4-Hydroxy-1H-1,2,3-triazol-1-yl)decanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
10-(4-Hydroxy-1H-1,2,3-triazol-1-yl)decanoic acid is a synthetic organic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms and two carbon atoms. The triazole ring is substituted at the 1-position with a decanoic acid chain and at the 4-position with a hydroxy group. This unique structure imparts specific chemical and biological properties to the compound, making it of interest in various fields of research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 10-(4-Hydroxy-1H-1,2,3-triazol-1-yl)decanoic acid typically involves the use of “click” chemistry, a powerful and versatile synthetic technique. One common method involves the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. The general synthetic route can be summarized as follows:
Preparation of the Alkyne Precursor: The decanoic acid chain is functionalized with an alkyne group. This can be achieved through various methods, such as the reaction of decanoic acid with propargyl bromide in the presence of a base like potassium carbonate.
Preparation of the Azide Precursor: The triazole ring is introduced by reacting an appropriate azide compound with the alkyne precursor. The azide compound can be synthesized from an amine precursor using sodium azide.
Cycloaddition Reaction: The alkyne and azide precursors are then subjected to the CuAAC reaction in the presence of a copper(I) catalyst, such as copper sulfate and sodium ascorbate. This reaction proceeds under mild conditions and results in the formation of the triazole ring.
Hydroxylation: The final step involves the introduction of the hydroxy group at the 4-position of the triazole ring. This can be achieved through selective hydroxylation using appropriate reagents and conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
10-(4-Hydroxy-1H-1,2,3-triazol-1-yl)decanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group, resulting in the formation of a ketone or aldehyde derivative.
Reduction: The triazole ring can undergo reduction reactions to form dihydrotriazole derivatives.
Substitution: The hydroxy group can be substituted with other functional groups, such as halogens, alkyl groups, or acyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of ketone or aldehyde derivatives.
Reduction: Formation of dihydrotriazole derivatives.
Substitution: Formation of various substituted triazole derivatives with different functional groups.
科学研究应用
10-(4-Hydroxy-1H-1,2,3-triazol-1-yl)decanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor, particularly against carbonic anhydrase-II, and as a probe for studying biological processes involving triazole-containing compounds.
Medicine: Explored for its potential therapeutic applications, including anticancer, antimicrobial, and antiviral activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 10-(4-Hydroxy-1H-1,2,3-triazol-1-yl)decanoic acid is primarily attributed to its ability to interact with specific molecular targets and pathways. The triazole ring can form hydrogen bonds and coordinate with metal ions, allowing it to inhibit enzyme activity or modulate protein-protein interactions. The hydroxy group enhances its binding affinity and specificity towards target molecules. In the case of enzyme inhibition, the compound can bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity.
相似化合物的比较
Similar Compounds
1-(4-Hydroxy-1H-1,2,3-triazol-1-yl)octane: Similar structure but with a shorter alkyl chain.
10-(4-Methoxy-1H-1,2,3-triazol-1-yl)decanoic acid: Similar structure but with a methoxy group instead of a hydroxy group.
10-(1H-1,2,3-triazol-1-yl)decanoic acid: Lacks the hydroxy group at the 4-position of the triazole ring.
Uniqueness
10-(4-Hydroxy-1H-1,2,3-triazol-1-yl)decanoic acid is unique due to the presence of both the hydroxy group and the decanoic acid chain, which confer specific chemical and biological properties. The hydroxy group enhances its reactivity and binding affinity, while the decanoic acid chain provides hydrophobic interactions and membrane permeability, making it a versatile compound for various applications.
属性
分子式 |
C12H21N3O3 |
|---|---|
分子量 |
255.31 g/mol |
IUPAC 名称 |
10-(4-hydroxytriazol-1-yl)decanoic acid |
InChI |
InChI=1S/C12H21N3O3/c16-11-10-15(14-13-11)9-7-5-3-1-2-4-6-8-12(17)18/h10,16H,1-9H2,(H,17,18) |
InChI 键 |
OZNSZMKZPMKGFK-UHFFFAOYSA-N |
规范 SMILES |
C1=C(N=NN1CCCCCCCCCC(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


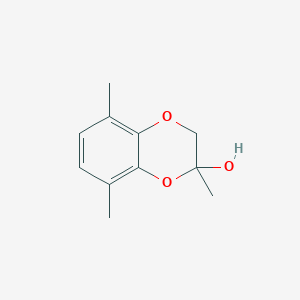
![3-[(4-Fluorophenyl)methyl]-3-methyloxirane-2-carbonitrile](/img/structure/B13189380.png)



![2-(1,3-Benzothiazol-2-yl)-3-[(2,3-dimethylphenyl)amino]-3-sulfanylprop-2-enenitrile](/img/structure/B13189405.png)
![5,8,9-Trimethyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol](/img/structure/B13189406.png)
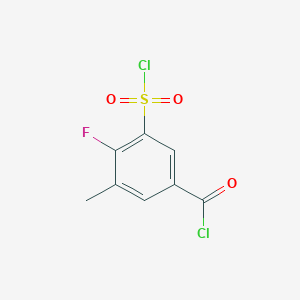
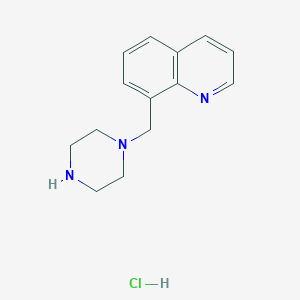

amine](/img/structure/B13189429.png)
